molecular formula C24H21N3O5S B14878065 benzyl {6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl}acetate

benzyl {6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl}acetate

Cat. No.: B14878065
M. Wt: 463.5 g/mol
InChI Key: BYCUZKLGCHLIBR-UHFFFAOYSA-N
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Description

Benzyl 2-(6-((2-methoxyphenyl)carbamoyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a benzyl ester group, and a methoxyphenyl carbamoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of benzyl 2-(6-((2-methoxyphenyl)carbamoyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can be achieved through a multi-step synthetic route. The general approach involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Methoxyphenyl Carbamoyl Group: This step involves the reaction of the thieno[2,3-d]pyrimidine intermediate with 2-methoxyphenyl isocyanate to introduce the carbamoyl group.

    Esterification: The final step involves the esterification of the intermediate with benzyl alcohol to form the benzyl ester group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Benzyl 2-(6-((2-methoxyphenyl)carbamoyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the thieno[2,3-d]pyrimidine core, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl ester group, leading to the formation of different ester derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Benzyl 2-(6-((2-methoxyphenyl)carbamoyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities, such as anti-inflammatory and anticancer properties.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of benzyl 2-(6-((2-methoxyphenyl)carbamoyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can act as an inhibitor of specific enzymes involved in key biological processes, thereby modulating their activity.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within cells, triggering downstream signaling pathways.

    Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Benzyl 2-(6-((2-methoxyphenyl)carbamoyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can be compared with other similar compounds, such as:

    Thienopyrimidine Derivatives: These compounds share the thieno[2,3-d]pyrimidine core and may have similar biological activities.

    Carbamoyl-Substituted Compounds: Compounds with carbamoyl groups may exhibit similar mechanisms of action and biological effects.

    Benzyl Ester Derivatives: These compounds share the benzyl ester group and may undergo similar chemical reactions.

The uniqueness of benzyl 2-(6-((2-methoxyphenyl)carbamoyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

benzyl 2-[6-[(2-methoxyphenyl)carbamoyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate

InChI

InChI=1S/C24H21N3O5S/c1-15-20-23(33-21(15)22(29)26-17-10-6-7-11-18(17)31-2)25-14-27(24(20)30)12-19(28)32-13-16-8-4-3-5-9-16/h3-11,14H,12-13H2,1-2H3,(H,26,29)

InChI Key

BYCUZKLGCHLIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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